molecular formula C13H18O B14853907 4-(Cyclopropylmethyl)-2-isopropylphenol

4-(Cyclopropylmethyl)-2-isopropylphenol

Katalognummer: B14853907
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: JONBPSXDFLUXHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylmethyl)-2-isopropylphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-2-isopropylphenol typically involves the alkylation of 2-isopropylphenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylmethyl)-2-isopropylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the phenol group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylmethyl)-2-isopropylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylmethyl)-2-isopropylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. The cyclopropylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethylphenol: Lacks the isopropyl group, resulting in different chemical and biological properties.

    Isopropylphenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.

    Cyclopropylphenol: Contains only the cyclopropyl group, leading to distinct characteristics.

Uniqueness

4-(Cyclopropylmethyl)-2-isopropylphenol is unique due to the combination of both cyclopropylmethyl and isopropyl groups attached to the phenol ring. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

4-(cyclopropylmethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)12-8-11(5-6-13(12)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI-Schlüssel

JONBPSXDFLUXHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)CC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.